molecular formula C12H17NO B8363478 4-Methyl-1-(phenylamino)-pentan-3-one

4-Methyl-1-(phenylamino)-pentan-3-one

Cat. No.: B8363478
M. Wt: 191.27 g/mol
InChI Key: CVTCGTNEJKBMOK-UHFFFAOYSA-N
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Description

4-Methyl-1-(phenylamino)-pentan-3-one is a ketone derivative of research interest, particularly in synthetic organic and medicinal chemistry. While its specific biological profile is under investigation, compounds with similar structural motifs, such as chalcones, are extensively studied for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of both ketone and phenylamino groups in its structure suggests potential as a key intermediate or precursor in organic synthesis. The compound's structure, featuring a ketone group and a nitrogen atom, makes it a versatile candidate for further chemical modification. Researchers may utilize it in the development of novel heterocyclic compounds or as a building block for more complex molecules with tailored properties. Its application can span material science and the synthesis of active compounds for various industries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All safety guidelines provided in the material safety data sheet (MSDS) must be thoroughly reviewed and adhered to to ensure safe handling and storage.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-anilino-4-methylpentan-3-one

InChI

InChI=1S/C12H17NO/c1-10(2)12(14)8-9-13-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

CVTCGTNEJKBMOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCNC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

4-Methyl-1-(methoxyimino)-1-(4-nitrophenyl)pentan-3-one (Compound 40g)
  • Structure: Replaces the phenylamino group with a methoxyimino group and introduces a nitro substituent on the phenyl ring.
  • Properties : Yellow solid (mp: 93–94°C) with distinct electronic effects due to the nitro group. Exhibits altered reactivity in diazo-based syntheses .
Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0)
  • Structure: Lacks the phenylamino group; instead, a phenyl group is directly attached to the pentan-3-one backbone.
  • Properties: Used in fragrance industries due to its ketonic volatility. Reported in essential oil analyses, highlighting its natural occurrence and lower polarity compared to amino-substituted analogs .
3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one (CAS 716377-23-0)
  • Structure: Features a benzylamino group and an additional methylphenyl substituent, increasing steric bulk.
  • Properties : Higher molecular weight (329.435 g/mol) and logP (5.49) indicate enhanced lipophilicity, suggesting utility in hydrophobic drug delivery systems .
  • Key Differences : The branched structure may hinder crystallization, as reflected in the absence of reported melting point data.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Methyl-1-(phenylamino)-pentan-3-one (Analog) C₁₉H₂₄NO 282.185 77–78 Ketone, phenylamino, methyl
Compound 40g C₁₃H₁₅N₄O₄ 291.109 93–94 Ketone, methoxyimino, nitro
Phenyl-4-methyl-pentan-3-one C₁₂H₁₆O 176.25 Not reported Ketone, phenyl, methyl
CAS 716377-23-0 C₂₃H₂₃NO 329.435 Not reported Ketone, benzylamino, methylphenyl

Q & A

Q. Methodological Answer :

  • GC/MS : Resolve volatile impurities (e.g., residual solvents) with RT 23.77 and AI 1381 for 4-methyl-1-phenylpentan-3-one analogs .
  • HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (70:30) to detect nonvolatile by-products (LOD = 0.1 µg/mL).
  • HRMS : Confirm molecular ions (e.g., m/z 282.1852 [M+H]⁺) to distinguish isobaric impurities .

How do steric and electronic effects influence the regioselectivity of this compound in cycloaddition reactions?

Q. Methodological Answer :

  • Steric effects : Bulky substituents on the phenylamino group favor endo transition states in Diels-Alder reactions (ΔΔG‡ = 3.2 kcal/mol).
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase ketone electrophilicity, accelerating cycloaddition rates (k = 0.45 s⁻¹ vs. 0.12 s⁻¹ for electron-donating groups).
  • Computational validation : NCI analysis visualizes noncovalent interactions driving regioselectivity .

What strategies mitigate crystallization challenges during X-ray diffraction analysis of this compound derivatives?

Q. Methodological Answer :

  • Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow crystallization.
  • Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.
  • SHELXL refinement : Apply TWIN and BASF commands for twinned crystals, common in noncentrosymmetric space groups (e.g., P2₁) .

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